molecular formula C10H12ClNO2S B11863790 3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine CAS No. 24083-59-8

3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine

Cat. No.: B11863790
CAS No.: 24083-59-8
M. Wt: 245.73 g/mol
InChI Key: YETLWFZXEQXIFM-UHFFFAOYSA-N
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Description

3-chloro-1-tosylazetidine is a four-membered heterocyclic compound that belongs to the azetidine family. Azetidines are known for their significant ring strain, which imparts unique reactivity characteristics. The presence of a tosyl group (p-toluenesulfonyl) and a chlorine atom in the structure of 3-chloro-1-tosylazetidine further enhances its chemical properties, making it a valuable intermediate in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-tosylazetidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1-tosylaziridine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of 3-chloro-1-tosylazetidine may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-tosylazetidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial and Antiviral Properties
Research indicates that compounds similar to 3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine exhibit notable antimicrobial and antiviral activities. Sulfonamide derivatives often show efficacy against various bacterial strains and viruses, making them potential candidates for drug development. For instance, studies have demonstrated that azetidine derivatives can inhibit the growth of resistant bacterial strains, providing a pathway for new antibiotic therapies .

Anticancer Activity
Compounds with structural similarities to this compound have shown promising anticancer properties. A study published in the Journal of Medicinal Chemistry reported significant cytotoxic effects against various cancer cell lines, including breast and lung cancers. Mechanistic studies revealed that these compounds induce apoptosis through caspase activation and disrupt mitochondrial membrane potential .

Anti-inflammatory Effects
There is evidence suggesting that this compound may possess anti-inflammatory properties. Related sulfonamide derivatives have been shown to modulate immune responses effectively. In animal models, these compounds reduced inflammatory markers such as TNF-alpha and IL-6, indicating their potential for treating inflammatory diseases .

Polymer Science Applications

Building Blocks for Polyamines
Azetidines are increasingly recognized as valuable building blocks in polymer chemistry. Recent advancements highlight their use in the synthesis of polyamines through anionic polymerization methods. The unique properties of azetidines allow for the creation of diverse polymer architectures with tailored functionalities .

Synthesis of Combinatorial Libraries
The synthesis of azetidine derivatives, including this compound, has been explored for creating combinatorial libraries. These libraries facilitate drug optimization and development by providing a wide range of structural variants for screening against biological targets .

Study 1: Anticancer Activity

A study focused on a related azetidine derivative demonstrated significant cytotoxicity against melanoma and prostate cancer cells. The compound was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The IC50 values were reported in the low nanomolar range, underscoring the potency of these compounds in cancer therapy .

Study 2: Anti-inflammatory Mechanisms

Another investigation assessed the anti-inflammatory potential of sulfonamide derivatives in a murine model of arthritis. Results indicated a marked decrease in paw swelling and joint destruction, with histological analyses revealing reduced infiltration of inflammatory cells. This suggests that compounds similar to this compound could be effective in treating chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 3-chloro-1-tosylazetidine is primarily based on its ability to undergo nucleophilic substitution and ring-opening reactions. The presence of the tosyl group and the chlorine atom makes the compound highly reactive towards nucleophiles, facilitating the formation of various derivatives. These reactions can be exploited to modify the compound’s structure and enhance its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-1-tosylazetidine is unique due to the combination of the tosyl group and the chlorine atom, which imparts distinct reactivity and stability characteristics. This makes it a valuable intermediate in various chemical transformations and a promising candidate for further research in medicinal and polymer chemistry .

Biological Activity

3-Chloro-1-(4-methylbenzene-1-sulfonyl)azetidine is a compound belonging to the azetidine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, including antimicrobial, anti-inflammatory, and potential anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C1H1ClC2H2SO2\text{C}_1\text{H}_1\text{Cl}\text{C}_2\text{H}_2\text{S}\text{O}_2

This compound features a chloro group and a sulfonyl group attached to an azetidine ring, which contributes to its reactivity and biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of azetidine derivatives, including this compound. Research indicates that compounds in this class exhibit significant activity against various bacterial strains.

Compound Target Bacteria Activity
This compoundE. coli, S. aureus, P. aeruginosaSignificant inhibition at low concentrations

For instance, a study by Sharma et al. demonstrated that derivatives of azetidinones showed potent antibacterial effects against E. coli and S. aureus using the agar diffusion method .

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects . In vitro assays have shown that certain azetidinones can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Study Methodology Findings
Kumar et al.In vitro cytokine assayReduced levels of TNF-alpha and IL-6

This highlights the compound's potential in modulating inflammatory pathways, which could be beneficial in conditions such as arthritis or other inflammatory disorders.

Anticancer Potential

Emerging research suggests that azetidine derivatives may possess anticancer properties as well. A study indicated that certain azetidinone compounds demonstrated cytotoxic effects on cancer cell lines by inducing apoptosis .

Cell Line IC50 (µM) Mechanism
HeLa15Apoptosis induction
MCF-720Cell cycle arrest

The mechanism of action may involve the disruption of cellular signaling pathways critical for cancer cell survival.

Case Studies

  • Antibacterial Screening : A comprehensive study evaluated various azetidinone derivatives, including this compound, against a panel of bacterial pathogens. The results indicated that this compound exhibited remarkable antibacterial activity comparable to standard antibiotics .
  • Anti-inflammatory Assessment : Another research focused on assessing the anti-inflammatory potential of azetidinone derivatives through animal models. The results showed a significant reduction in paw edema in treated groups compared to controls, suggesting effectiveness in managing inflammation .

Properties

CAS No.

24083-59-8

Molecular Formula

C10H12ClNO2S

Molecular Weight

245.73 g/mol

IUPAC Name

3-chloro-1-(4-methylphenyl)sulfonylazetidine

InChI

InChI=1S/C10H12ClNO2S/c1-8-2-4-10(5-3-8)15(13,14)12-6-9(11)7-12/h2-5,9H,6-7H2,1H3

InChI Key

YETLWFZXEQXIFM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)Cl

Origin of Product

United States

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